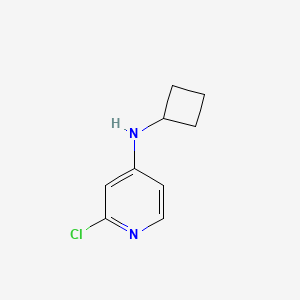

3-(2H-1,2,3-トリアゾール-2-イル)プロパン-1-アミン塩酸塩

説明

“3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” is a compound that belongs to the class of 1,2,3-triazoles . These compounds are known for their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .

Synthesis Analysis

The synthesis of 1,2,3-triazoles is often achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is considered the most powerful click reaction . This method allows the incorporation of different functional groups and modulation of biological properties in one molecule through the use of a mild and efficient synthetic method .

Molecular Structure Analysis

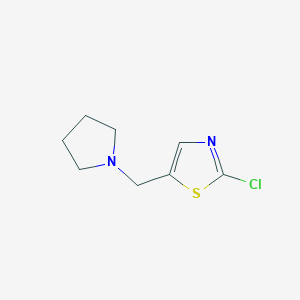

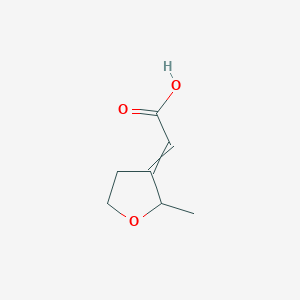

The molecular structure of “3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” is characterized by the presence of a 1,2,3-triazole ring . This ring is generated by the CuAAC reaction and has a high similarity with the imidazole/1,2,4-triazole fragment present in azole antifungal compounds .

Chemical Reactions Analysis

The chemical reactions involving “3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” are typically characterized by the CuAAC click reaction . This reaction involves the interaction of 1,3-diazido-2-propanol and various alkynes .

科学的研究の応用

創薬

1,2,3-トリアゾールは、化合物のコア構造であり、創薬において幅広い用途が見出されています . アミノ酸やヌクレオチドなどの必須ビルディングブロックの一部です . 1,2,3-トリアゾールコアを持つ多くの著名な医薬品が市場に出回っています .

有機合成

1,2,3-トリアゾールは、有機合成で広く使用されています . 高い化学的安定性を持ち、高温でも酸性または塩基性加水分解、酸化および還元条件に対して通常は不活性です .

高分子化学

高分子化学の分野では、1,2,3-トリアゾールは重要な役割を果たしています . これらは、特性と性能が向上した新素材の開発に貢献します。

超分子化学

1,2,3-トリアゾールは、超分子化学でも使用されています . これらは他の分子と複合体を形成し、ユニークな特性を持つより大きな構造の生成につながります。

生体接合とケミカルバイオロジー

1,2,3-トリアゾールは、生体接合とケミカルバイオロジーに用途があります . これらは、生物学的分子の機能を強化し、新しい生物学的調査を可能にするために使用できます。

蛍光イメージングと材料科学

最後に、1,2,3-トリアゾールは蛍光イメージングと材料科学で使用されています . これらは、材料に蛍光特性を与えるために組み込むことができ、さまざまなイメージングアプリケーションに役立ちます。

作用機序

Target of Action

Compounds containing the 1,2,3-triazole ring, such as this one, are known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various targets .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

It’s worth noting that compounds with a 1,2,3-triazole ring can affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Compounds with a 1,2,3-triazole ring are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability.

Result of Action

Compounds with a 1,2,3-triazole ring are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It’s known that the reaction occurs under heating conditions , suggesting that temperature could be a significant environmental factor.

将来の方向性

The future directions for “3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” and similar compounds are likely to involve further exploration of their potential applications in medicine and other fields . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

生化学分析

Biochemical Properties

3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and demethylases. The triazole ring in 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can form stable complexes with these enzymes, potentially inhibiting or modulating their activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinases. By modulating kinase activity, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can alter gene expression and cellular metabolism. Studies have demonstrated that this compound can affect the proliferation and differentiation of various cell types, including cancer cells and stem cells .

Molecular Mechanism

At the molecular level, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride exerts its effects through several mechanisms. One key mechanism involves the binding of the triazole ring to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can change over time. This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride in animal models are dose-dependent. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The triazole ring in 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can also participate in redox reactions, contributing to its metabolic activity .

Transport and Distribution

Within cells and tissues, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

特性

IUPAC Name |

3-(triazol-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c6-2-1-5-9-7-3-4-8-9;/h3-4H,1-2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLDLOJOIKIPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4332-69-8 | |

| Record name | 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)

![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)